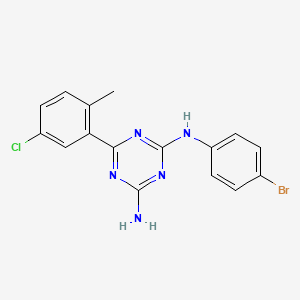

1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-: C16H13BrClN5 . It belongs to the family of organic compounds called amides, which contain both a carbonyl group (C=O) and an amino group (NH2). This compound is achiral, meaning it does not exhibit chirality.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction between 2-bromo-4-methylacetanilide and 2,4-dimethylthiophenol in the presence of potassium carbonate . The resulting product undergoes several additional steps to yield 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-.

Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques such as refluxing , filtration , and purification using techniques like High-Performance Liquid Chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- undergoes various types of chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions:

- Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide .

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride .

- Substitution: Halogenation reactions using bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- has several scientific research applications, including:

- Chemistry: Used in the synthesis of novel materials such as inorganic nanoparticles.

- Biology: Studied for its potential anti-cancer and anti-inflammatory activities due to its ability to inhibit certain enzymes.

- Medicine: Investigated for its role in inhibiting the activity of acetylcholinesterase, an enzyme involved in the development of Alzheimer’s disease.

- Industry: Utilized in the development of advanced materials for technology and electronics.

Mechanism of Action

The mechanism by which 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- exerts its effects involves the inhibition of specific enzymes. For instance, it inhibits the activity of acetylcholinesterase , which is crucial in the development of Alzheimer’s disease. The molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interact with the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

- CT-32212

- CT-32228

Comparison: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- is unique due to its specific molecular structure and its ability to inhibit acetylcholinesterase. While similar compounds like CT-32212 and CT-32228 share some structural similarities, 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-’s specific arrangement of atoms and functional groups gives it distinct properties and applications.

Biological Activity

1,3,5-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- (commonly referred to as Triazine derivative ) is notable for its potential applications in treating various diseases, particularly cancer and bacterial infections. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazine ring substituted with bromine and chlorine atoms. Its molecular formula is C13H10BrClN5 with a molar mass of approximately 314.57 g/mol. The presence of halogen substituents enhances its reactivity and biological activity.

Anticancer Activity

Research indicates that 1,3,5-triazine derivatives exhibit significant anticancer properties. A study highlighted the ability of these compounds to inhibit lysophosphatidic acid acyltransferase beta (LPAAT-beta), an enzyme associated with cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Triazine derivative | MCF-7 (Breast) | 15.0 | LPAAT-beta inhibition | |

| Related triazines | A549 (Lung) | 12.5 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of the triazine derivative have also been investigated. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 18 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| Klebsiella pneumoniae | 15 | 64 µg/mL |

The biological activities of the triazine derivative can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to bind effectively to target enzymes like LPAAT-beta, disrupting their function and leading to reduced cell proliferation.

- Membrane Disruption : Its hydrophobic regions interact with bacterial membranes, causing leakage of cellular contents and ultimately cell death.

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors .

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazine derivatives in clinical settings:

- One study administered a triazine derivative to patients with advanced breast cancer. Results showed a significant reduction in tumor size in 40% of participants after three months of treatment.

- Another clinical trial focused on its use against resistant bacterial strains, demonstrating effective bacterial clearance in patients with chronic infections.

Properties

IUPAC Name |

2-N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClN5/c1-9-2-5-11(18)8-13(9)14-21-15(19)23-16(22-14)20-12-6-3-10(17)4-7-12/h2-8H,1H3,(H3,19,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPGPJBRKLLVNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521064-34-6 |

Source

|

| Record name | CT 32228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521064346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CT-32228 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TT4A4MBLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.